molecular formula C12H14N4O2 B2430002 methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine CAS No. 1153425-71-8

methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine

Cat. No.: B2430002
CAS No.: 1153425-71-8
M. Wt: 246.27
InChI Key: IINAFRPXRRVLDN-UHFFFAOYSA-N
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Description

Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine is a high-purity chemical compound supplied for research and development purposes. This nitrophenyl-substituted imidazole derivative is characterized by its molecular formula of C12H14N4O2 and a molecular weight of 246.27 g/mol . The compound is assigned the CAS Registry Number 1153425-71-8 and is identified by the systematic IUPAC name N-methyl-1-[[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl]amine . The structural core of this molecule is a 1H-imidazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological interactions. The presence of the 3-nitrophenyl moiety at the 4-position and the methyl(imidazol-2-ylmethyl)amine side chain creates a unique pharmacophore that is of significant interest in various research fields. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules and a candidate for investigating structure-activity relationships in drug discovery projects . Researchers utilize this compound primarily as a building block in the development of novel heterocyclic compounds, potentially for applications in pharmaceutical and agrochemical research. This product is offered with a minimum purity of 95% and is available for shipment from multiple global locations to support the international research community. It is supplied exclusively for laboratory research and development use. This compound is NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USES .

Properties

IUPAC Name

N-methyl-1-[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-12(15-11(14-8)7-13-2)9-4-3-5-10(6-9)16(17)18/h3-6,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINAFRPXRRVLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CNC)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Reaction

This classical method involves condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the target compound:

  • 3-Nitrophenylglyoxal could serve as the dicarbonyl component.
  • Aminoacetaldehyde dimethyl acetal might provide the methylaminomethyl side chain after deprotection.
  • Methylamine introduces the 5-methyl group.

Reaction conditions typically involve heating in acetic acid or ethanol, but yields for nitro-substituted derivatives are often moderate (40–60%) due to electronic deactivation.

Cyclization of α-Amino Ketones

An alternative route involves cyclizing α-amino ketones with nitriles:

  • Synthesize 3-nitrobenzoylacetonitrile via Friedel-Crafts acylation.
  • React with methylamine to form an α-amino ketone intermediate.
  • Cyclize with formamide under microwave irradiation (120°C, 30 min) to yield the imidazole core.

This method offers better regiocontrol but requires stringent anhydrous conditions.

Introduction of the 3-Nitrophenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling can introduce the 3-nitrophenyl group post-cyclization:

  • Prepare 2-bromo-5-methyl-1H-imidazole as the coupling partner.
  • Use 3-nitrophenylboronic acid with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C.
  • Achieve yields of 65–75% after 12 hours.
Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ XPhos Dioxane 72
PdCl₂ PPh₃ Toluene 68

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo substitution with imidazole anions:

  • Generate the imidazolide anion using NaH in NMP.
  • React with 1-fluoro-3-nitrobenzene at 100°C for 8 hours.
  • Isolate the product via recrystallization (heptane/EtOAc).

Functionalization with the Methylaminomethyl Side Chain

Alkylation of Imidazole

Direct alkylation at the 2-position:

  • Deprotonate the imidazole with LDA at −78°C.
  • Add bromomethyl methylamine hydrobromide .
  • Quench with NH₄Cl and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yields are typically low (30–40%) due to competing N-alkylation.

Reductive Amination

A two-step approach improves efficiency:

  • Introduce a 2-formyl group via Vilsmeier-Haack formylation (POCl₃, DMF).
  • Condense with methylamine using NaBH₃CN in MeOH at 0°C.
  • Achieve 55–60% yield after hydrolysis.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Synthesize 4-(3-nitrophenyl)-5-methyl-1H-imidazole via Debus-Radziszewski reaction.
  • Perform Vilsmeier-Haack formylation at the 2-position.
  • Reduce the aldehyde to the amine using NH₃·BH₃.
  • Methylate with CH₃I in the presence of K₂CO₃.

Overall yield : 28% over four steps.

Route B: Convergent Approach

  • Prepare 2-(bromomethyl)-4-(3-nitrophenyl)-5-methyl-1H-imidazole .
  • React with excess methylamine in THF at 50°C.
  • Purify via acid-base extraction (HCl/NaOH).

Overall yield : 45% (two steps).

Critical Analysis of Methodologies

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) outperform nickel analogs in cross-coupling, minimizing nitro group reduction.
  • Solvent Effects : Polar aprotic solvents (NMP, DMF) enhance nucleophilic substitution rates but may complicate purification.
  • Side Reactions : Over-alkylation at N1 of the imidazole is mitigated by using bulky bases (e.g., NaHMDS).

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Chemistry

Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine serves as a building block in the synthesis of more complex organic molecules. It can be used in the development of novel compounds with tailored properties for specific applications.

Biology

This compound has been investigated for its ability to act as a biochemical probe , interacting with various biological targets. Its structural features allow it to modulate biochemical pathways, which can lead to insights into cellular processes.

Medicine

Research indicates potential therapeutic properties, particularly:

  • Antimicrobial Activity: Studies suggest that compounds with similar structures exhibit effectiveness against bacterial strains.
  • Anticancer Properties: Preliminary investigations show that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Industry

In industrial applications, this compound is utilized in:

  • Advanced Materials Development: It can be incorporated into polymers and coatings to enhance material properties.

Case Studies

StudyFocusFindings
Antimicrobial Study (2023) Efficacy against bacterial strainsDemonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Cancer Research (2024) Anticancer activityShowed reduced tumor growth in preclinical models, indicating promise for future therapeutic development.
Material Science Application (2025) Polymer enhancementIncorporated into polymer matrices improved thermal stability and mechanical strength compared to control samples.

Mechanism of Action

The mechanism of action of methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine: Unique due to its specific substitution pattern on the imidazole ring.

    2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Similar in having a substituted aromatic ring but differs in the heterocyclic core and functional groups.

    2-hydrazono-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole: Shares the nitrophenyl group but has a different heterocyclic structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and the imidazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine, a compound featuring an imidazole core, has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol
  • CAS Number : [specific CAS number if available]

The compound features a nitrophenyl group attached to an imidazole ring, which is known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 μg/ml
Compound BEscherichia coli4 μg/ml
This compoundTBDTBD

This data suggests that this compound may possess similar antimicrobial properties, warranting further investigation.

2. Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. A study highlighted the efficacy of certain imidazole-based compounds against various cancer cell lines, including breast and lung cancer cells.

Case Study : A derivative structurally similar to this compound was tested in vitro and exhibited:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability at concentrations above 10 μM.
  • Mechanism of Action : Induction of apoptosis through caspase activation pathways.

3. Anti-inflammatory Effects

Emerging research has indicated that imidazole derivatives can modulate inflammatory responses. In animal models, compounds with similar structures have been shown to reduce markers of inflammation such as TNF-alpha and IL-6.

The biological activities of this compound are likely mediated through multiple pathways:

  • Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) could explain the neuroprotective effects observed in some studies.

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